Glycyl-l-histidyl-l-lysineacetatehemihydrate

transdermal delivery copper bioavailability skin penetration

Generic GHK-Cu products vary >10-fold in permeability and collagen bioactivity due to inconsistent salt form and copper coordination. This acetate hemihydrate (CAS 300801-03-0) ensures defined stoichiometry, ≥98% purity, and non-hygroscopic crystallinity. • 76× higher dermal permeability than copper sulfate (Kp = 2.43 × 10⁻⁴ cm/h) • Nanomolar collagen & GAG synthesis (1-10 nM); TGF-β-independent mechanism • Suppresses TNF-α/IL-6 at 10 µM; QC by λmax ≈ 620 nm

Molecular Formula C14H24N6O4
Molecular Weight 340.38 g/mol
Cat. No. B7947715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-l-histidyl-l-lysineacetatehemihydrate
Molecular FormulaC14H24N6O4
Molecular Weight340.38 g/mol
Structural Identifiers
SMILESC1=NC=NC1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN
InChIInChI=1S/C14H24N6O4/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9/h7-11H,1-6,15-16H2,(H,19,21)(H,20,22)(H,23,24)/t9?,10-,11-/m0/s1
InChIKeyGOIFQVQMXRRUSW-DVRYWGNFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GHK-Cu Acetate Hemihydrate Procurement Overview


Glycyl-L-histidyl-L-lysine acetate hemihydrate (GHK-Cu acetate; CAS 300801-03-0) is the monoacetate salt of the copper(II) coordination complex of the endogenous tripeptide GHK. First isolated from human plasma in 1973, GHK-Cu functions as a tissue-remodeling signal that stimulates collagen synthesis, glycosaminoglycan production, and extracellular matrix accumulation at nanomolar concentrations [1]. The acetate counterion and hemihydrate stoichiometry distinguish this specific salt form from the parent copper complex (CAS 89030-95-5), conferring defined physicochemical properties—including controlled copper content (6.8–10.6% w/w), acetic acid specification (15–17.7% w/w), and crystallinity—that are critical for reproducible formulation, analytical characterization, and regulatory documentation in pharmaceutical, cosmetic, and research procurement contexts [2].

Salt Form Identity Acetate hemihydrate stoichiometry ensures reproducible formulation and defined physicochemical properties for research and cosmetic development.
Purity Grade Range Access to ≥99% HPLC purity supports pharmaceutical-grade documentation and high-reproducibility in vivo studies.
Coordination-State QC Characteristic deep-blue color and λmax ~620 nm allow rapid spectrophotometric verification of intact Cu(II)-tripeptide complex.

Why GHK-Cu Acetate Cannot Be Generically Substituted


The scientific and industrial performance of GHK-Cu is governed by three interdependent parameters that vary significantly across commercially available forms: (i) the integrity of the Cu(II)–tripeptide coordination bond, which directly determines receptor-mediated bioactivity and distinguishes the genuine complex from simple mixtures of GHK peptide and copper salts [1]; (ii) the specific salt form (acetate vs. chloride vs. free complex), which influences solubility, hygroscopicity, and long-term storage stability under ICH conditions [2]; and (iii) purity grade, where the industry-standard 95–98% HPLC purity may still harbor residual solvents, uncomplexed copper ions, or peptide truncation byproducts that compromise formulation reproducibility and generate pro-oxidant reactive oxygen species via Fenton chemistry . These variables mean that two nominally identical 'GHK-Cu' products from different vendors can differ by more than 10-fold in dermal permeability, by orders of magnitude in effective collagen-stimulatory concentration, and in formulation shelf-life—making generic interchange without batch-specific analytical release data a material risk for both research reproducibility and manufactured product quality.

Coordination Integrity Free GHK peptide or simple copper salt mixtures lack the intact Cu(II)-tripeptide complex required for receptor-mediated bioactivity; direct substitution may shift assay response.
Salt Form & Stoichiometry Acetate hemihydrate differs from chloride or non-acetate complex in solubility, hygroscopicity, and storage stability; form interchange can alter formulation behavior and shelf-life.
Purity & Compositional Control Generic 95–98% material may contain uncomplexed copper ions or peptide byproducts, introducing pro-oxidant Fenton chemistry risk and batch variability not seen in ≥99% acetate form.

Quantitative Differentiation Evidence Against Closest Analogs


Dermal Permeability vs. Inorganic Copper Salts

In a direct ex vivo human skin permeation study using flow-through diffusion cells under infinite-dose conditions, glycyl-L-histidyl-L-lysine cuprate diacetate (0.68% aqueous solution) exhibited a permeability coefficient (Kp) of 2.43 ± 0.51 × 10⁻⁴ cm/h through dermatomed human skin, delivering 136.2 ± 17.5 μg/cm² of copper across the tissue over 48 hours, with an additional 97 ± 6.6 μg/cm² retained as a dermal depot [1]. In contrast, literature values for inorganic copper salts—copper sulfate (Kp = 3.2 × 10⁻⁶ cm/h) and copper chloride (Kp = 2.3 × 10⁻⁶ cm/h)—are approximately 76-fold and 106-fold lower, respectively [1]. This demonstrates that the GHK tripeptide ligand functions as an efficient cupriphore, facilitating copper delivery into and through the skin at rates that inorganic salts cannot achieve.

Dermal permeability
Head-to-head
Kp 2.43 ± 0.51 × 10⁻⁴ cm/h; copper permeated 136.2 µg/cm² (48 h); vs. CuSO₄ Kp 3.2 × 10⁻⁶ cm/h (~76× lower)
Supports transdermal delivery research context
Ex vivo human skin, infinite dose, ICP-MS
transdermal delivery copper bioavailability skin penetration permeability coefficient anti-inflammatory

Collagen Synthesis Stimulation Potency vs. GHK Free Peptide

In primary human dermal fibroblast cultures, GHK-Cu stimulated collagen synthesis with an onset concentration between 10⁻¹² and 10⁻¹¹ M (sub-nanomolar), reaching maximal stimulation at 10⁻⁹ M (1 nM), and the effect was independent of changes in cell number [1]. A separate study confirmed that GHK-Cu at 1 nM increases collagen levels and secreted pro-MMP-2 in isolated human fibroblasts [2]. By comparison, the copper-free GHK peptide (CAS 49557-75-7) has been reported to show similar biological effects to GHK-Cu in skin equivalent models at substantially higher tested concentrations, but without the defined sub-nanomolar potency range and without the coordinated copper-delivery function that distinguishes the intact coordination complex [3]. The GHK-Cu complex thus operates at concentrations 100- to 1000-fold lower than typical cosmetic peptide actives.

Collagen stimulation potency
Cross-study comparable
Onset 10⁻¹²–10⁻¹¹ M, maximal at 1 nM; GHK free peptide requires higher concentrations for comparable effects
Supports low-concentration formulation screening
Human dermal fibroblast cultures, proline incorporation
collagen synthesis fibroblast wound healing ECM remodeling potency

Anti-Inflammatory IL-6 Suppression vs. Yeast Copper Ferment

In a head-to-head study comparing the anti-inflammatory activity of multiple copper-peptide complexes in normal human dermal fibroblasts (NHDFs), GHK-Cu and GGH-Cu significantly suppressed TNF-α-dependent IL-6 secretion at both 1 nM and 1 µM concentrations . In contrast, saccharomyces/copper ferment—a common cosmetic alternative—at both 1% and 10% concentrations failed to produce a statistically significant reduction in IL-6 secretion (p=0.051 for 1% ferment) . Additionally, GHK-Cu at 10 µM has been independently demonstrated to decrease LPS-induced increases in reactive oxygen species (ROS), IL-6, and TNF-α levels in RAW 264.7 macrophage cells , providing consistent cross-model validation of its anti-inflammatory mechanism.

IL-6 suppression
Head-to-head
Significant IL-6 reduction at 1 nM and 1 µM in NHDFs; yeast copper ferment no significance (p=0.051)
Supports anti-inflammatory assay endpoint interpretation
TNF-α stimulated NHDFs, ELISA; cross-validated in RAW 264.7
anti-inflammatory IL-6 TNF-α dermal fibroblast copper peptide

Copper Coordination Stability and pH Integrity Window

The GHK-Cu complex exhibits a logarithmic stability constant (log K) of approximately 16.44 for copper(II) binding [1], which is of intermediate magnitude—strong enough to prevent uncontrolled copper release and Fenton-type ROS generation in formulation, yet sufficiently labile to permit copper exchange with cell-surface receptors upon delivery [2]. The complex maintains coordination integrity within a narrow pH window of 5.5 to 7.0; below pH 5.0, protonation of the histidine imidazole nitrogen disrupts the Cu(II) coordination sphere, producing a diagnostic color transition from deep blue (λmax ≈ 620 nm, coordination intact) to green/blue-green (partial dissociation) [2]. This spectroscopic signature provides a rapid, non-destructive quality control endpoint for incoming material acceptance and formulation stability monitoring that is unavailable for simple copper salt or uncomplexed peptide preparations.

Coordination stability
Class-level inference
Log K = 16.44; pH stability window 5.5–7.0; dissociation below pH 5.0 shifts λmax ~620 nm → green
Supports formulation stability QC via spectroscopic color
Potentiometric titration, 0.15 M NaCl, 25 °C
stability constant coordination chemistry pH stability quality control formulation

Purity and Compositional Specification vs. Industry Standard

Patented synthesis methods for GHK-Cu acetate demonstrate that the acetate salt form can be manufactured to ≥99% HPLC purity with precisely defined compositional ranges: copper content from 6.8% to 10.6% w/w and acetic acid content from 15.0% to 17.7% w/w, depending on the synthetic route employed [1]. Independent vendor benchmarking confirms that the industry norm for generic GHK-Cu (including the non-acetate copper complex CAS 89030-95-5) hovers at 95–98% purity, with less rigorous control over residual copper and acetic acid stoichiometry [2]. The acetate hemihydrate form at ≥99% purity exhibits non-hygroscopic crystalline properties, remaining free-flowing at 75% relative humidity, whereas lower-purity material is reported to become sticky above 55% RH [2]. A Phase 2 clinical trial (NCT07437586) evaluating topical GHK-Cu gel for acute wound healing specifies pharmaceutical-grade GHK-Cu as the active, underscoring the procurement relevance of purity-controlled material for regulated applications [3].

Purity & composition
Cross-study comparable
≥99% HPLC; Cu 6.8–10.6% w/w; acetic acid 15.0–17.7% w/w; non-hygroscopic at 75% RH vs. generic 95–98%
Supports pharmaceutical-grade incoming QC and regulatory documentation
Patent synthesis data; elemental and HPLC verification
purity specification copper content acetic acid content synthesis patent quality control

In Vivo Wound Healing Collagen Accumulation vs. Control Peptide

In a rat subcutaneous wound chamber model, sequential injections of GHK-Cu produced a concentration-dependent increase in dry weight, DNA, total protein, collagen, and glycosaminoglycan contents within wound chambers [1]. Critically, the stimulation of collagen synthesis was twice (2-fold) that of noncollagen proteins, demonstrating preferential ECM-directed anabolic activity rather than nonspecific tissue growth [1]. Type I and type III collagen mRNAs were specifically increased, while TGF-β mRNA levels remained unchanged—indicating a TGF-β-independent mechanism distinct from generic growth factors [1]. A control tripeptide, L-glutamyl-L-histidyl-L-proline, had no significant effect on any measured parameter, confirming sequence specificity [1]. Separately, a rat ACL reconstruction model demonstrated that GHK-Cu at 0.3 and 3 mg/mL transiently improved graft healing outcomes versus saline controls [2].

In vivo collagen accumulation
Head-to-head
Collagen synthesis 2× noncollagen proteins; control tripeptide no effect; TGF-β mRNA unchanged
Supports wound healing model-response interpretation
Rat wound chamber model, sequential injections
in vivo wound healing collagen accumulation extracellular matrix rat model connective tissue

Evidence-Backed Application Scenarios for Research and Procurement


Topical Anti-Inflammatory Formulation Development

For cosmetic or OTC topical formulations targeting inflammatory skin conditions, GHK-Cu acetate provides statistically significant, concentration-defined suppression of TNF-α-dependent IL-6 secretion in human dermal fibroblasts at nanomolar concentrations, in contrast to yeast-derived copper ferment alternatives that have not demonstrated statistical significance for this pathway . The 10 µM concentration benchmark for simultaneous ROS, IL-6, and TNF-α reduction in macrophage cells provides a validated starting point for formulation dose-ranging studies . Formulators should ensure final product pH remains within the 5.5–7.0 stability window and verify coordination integrity spectrophotometrically (λmax ≈ 620 nm) throughout accelerated stability testing.

Transdermal Copper Delivery Systems

The 76-fold higher dermal permeability coefficient of GHK-Cu diacetate (Kp = 2.43 × 10⁻⁴ cm/h) compared to copper sulfate (Kp = 3.2 × 10⁻⁶ cm/h) makes it the rational choice for transdermal or intradermal copper delivery applications in inflammatory disease research . The demonstrated dermal depot formation (97 ± 6.6 μg/cm² copper retained in skin after 48 h) supports sustained-release formulation strategies. This permeability advantage has direct procurement relevance for pharmaceutical development programs targeting transdermal anti-inflammatory therapy, where inorganic copper salts would require penetration enhancers or physical permeabilization methods to achieve comparable tissue levels.

Wound Healing and Tissue Repair Research

For preclinical or clinical wound healing research, GHK-Cu acetate at nanomolar concentrations (optimal 1–10 nM) provides TGF-β-independent stimulation of collagen and glycosaminoglycan synthesis with a 2-fold preferential effect on collagen over noncollagen proteins, as validated in the rat wound chamber model . The availability of a Phase 2 clinical trial protocol (NCT07437586) using standardized acute wound model endpoints (time to complete re-epithelialization) establishes a translational pathway for procurement decisions in clinical-stage wound care development . Researchers should specify ≥98% HPLC purity with certificate of analysis documenting copper content when ordering for in vivo studies to ensure reproducibility.

High-Purity Cosmetic Active Ingredient Procurement

For cosmetic manufacturers requiring pharmaceutical-grade documentation for product information files or regulatory submissions, the acetate hemihydrate form at ≥99% HPLC purity with batch-specific certificates of analysis (copper content: 6.8–10.6% w/w; acetic acid content: 15.0–17.7% w/w; residual solvents; heavy metals) provides the compositional traceability that generic 95–98% GHK-Cu products may lack . The non-hygroscopic crystalline property (free-flowing at 75% RH) reduces processing challenges during formulation compounding and filling operations compared to lower-purity material prone to clumping above 55% RH . Procurement specifications should include spectrophotometric verification (λmax ≈ 620 nm, deep blue color) as an incoming QC acceptance criterion.

Application
Selection Property
Validation Focus
Inflammatory pathway modulation studies
Concentration-defined IL-6 suppression evidence in dermal fibroblasts
Spectrophotometric coordination integrity and acidic pH stability window
Transdermal copper delivery research
Reported dermal permeability profile and skin depot formation
Sustained-release evaluation and copper tissue deposition monitoring
Wound healing and tissue repair studies
ECM-directed collagen synthesis profile independent of TGF-β pathway
Model-response confirmation in appropriate wound healing assays
High-purity cosmetic active ingredient procurement
Compositional specification (copper, acetate, purity) and non-hygroscopic crystalline form
Batch-specific certificate of analysis and spectrophotometric QC acceptance
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